2-(Ethylamino)butanenitrile hydrochloride
CAS No.: 2126160-96-9
Cat. No.: VC5992950
Molecular Formula: C6H13ClN2
Molecular Weight: 148.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126160-96-9 |
|---|---|
| Molecular Formula | C6H13ClN2 |
| Molecular Weight | 148.63 |
| IUPAC Name | 2-(ethylamino)butanenitrile;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2.ClH/c1-3-6(5-7)8-4-2;/h6,8H,3-4H2,1-2H3;1H |
| Standard InChI Key | OSFIALBHIKKUSI-UHFFFAOYSA-N |
| SMILES | CCC(C#N)NCC.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-(Ethylamino)butanenitrile hydrochloride consists of a butanenitrile backbone substituted with an ethylamino group at the second carbon, forming a hydrochloride salt. Its molecular formula is C₆H₁₃N₂·HCl, yielding a molecular weight of 149.5 g/mol (calculated from atomic masses: C=72, H=14, N=28, Cl=35.5) . The compound’s structure aligns with nitrile derivatives that exhibit both polar (due to the nitrile and amine groups) and nonpolar (alkyl chain) regions, influencing its solubility and reactivity.
Physicochemical Properties
While direct measurements for 2-(ethylamino)butanenitrile hydrochloride are unavailable, comparisons to similar compounds suggest:
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Density: ~0.9–1.1 g/cm³ (analogous to 2-aminobutanenitrile) .
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Boiling Point: Estimated 180–200°C, higher than 2-aminobutanenitrile (160.5°C) due to the ethyl group’s steric effects.
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Solubility: Likely soluble in polar solvents like water, ethanol, and dichloromethane, as seen in 2-amino-2,3-dimethylbutyronitrile .
Synthesis and Reaction Pathways
Strecker Reaction Modifications
The synthesis of 2-(ethylamino)butanenitrile hydrochloride may follow a modified Strecker reaction, analogous to methods used for 2-aminobutyronitrile . In this approach:
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Aldehyde Substrate: Butyraldehyde or a derivative reacts with ethylamine hydrochloride.
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Cyanide Source: Sodium cyanide introduces the nitrile group.
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Ammonia Pressure: Sealed reactors enhance reaction efficiency, as demonstrated in patents achieving 85–90% yields for similar compounds .
Example Protocol:
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Mix ethylamine hydrochloride (1 mol), sodium cyanide (1.5 mol), and butyraldehyde (1 mol) in aqueous ammonia under 0.3–0.5 MPa pressure.
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React at 20–25°C for 20 hours, followed by extraction with dichloromethane and salt washing .
Challenges in Synthesis
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Steric Hindrance: The ethyl group may reduce reaction rates compared to smaller amines like ammonia .
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Byproduct Formation: Competing reactions (e.g., over-alkylation) necessitate precise stoichiometry and temperature control .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitrile derivatives are pivotal in synthesizing antiepileptic drugs like levetiracetam . For 2-(ethylamino)butanenitrile hydrochloride:
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Potential Role: Intermediate for chiral amines or β-amino acids used in neuractive compounds.
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Case Study: Analogous 2-aminobutanenitrile derivatives are hydrolyzed to amides for cyclization into lactams .
Agrochemical Uses
2-Amino-2,3-dimethylbutyronitrile is a precursor for imidazolinone herbicides . By extension, 2-(ethylamino)butanenitrile hydrochloride could serve in:
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Herbicide Synthesis: As a building block for alkyl-substituted imidazolinones.
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Chiral Ligands: Facilitating asymmetric catalysis in pesticide production .
Future Research Directions
Optimization of Synthesis
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Catalyst Development: Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) could improve yields, as seen in related syntheses .
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Green Chemistry: Exploring water-based reactions or biocatalytic methods to reduce solvent waste.
Biological Activity Screening
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Anticonvulsant Potential: Testing analogs in vivo for seizure suppression.
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Herbicidal Efficacy: Evaluating structure-activity relationships in weed control.
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